molecular formula C16H13NO2 B077927 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde CAS No. 14960-63-5

1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde

Cat. No. B077927
CAS RN: 14960-63-5
M. Wt: 251.28 g/mol
InChI Key: BPVFSHVFYDLETP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is a chemical compound that belongs to the family of indole derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act as a nucleophile and undergo nucleophilic addition reactions with various electrophiles. It can also undergo oxidation reactions to form various oxidation products.

Biochemical And Physiological Effects

1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been shown to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells and exhibit antimicrobial activity.

Advantages And Limitations For Lab Experiments

The advantages of using 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde in lab experiments include its high stability, low toxicity, and ease of synthesis. However, its limitations include its limited solubility in water and its potential to undergo oxidation reactions.

Future Directions

There are several future directions for the research on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde. These include the development of new synthetic methods for the preparation of the compound, the investigation of its potential applications in drug discovery, and the exploration of its mechanism of action and physiological effects. Additionally, the development of new fluorescent probes based on 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde could lead to the development of new diagnostic tools for various diseases.

Synthesis Methods

The synthesis of 1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde involves the reaction between 2-phenylindole and paraformaldehyde in the presence of acetic acid and methanol. The reaction takes place under reflux conditions for several hours, resulting in the formation of the desired product. The purity of the product can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde has been extensively used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for the detection of various biomolecules such as amino acids, proteins, and nucleic acids. It has also been used as a starting material for the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.

properties

CAS RN

14960-63-5

Product Name

1-Methoxy-2-phenyl-1H-indole-3-carbaldehyde

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-methoxy-2-phenylindole-3-carbaldehyde

InChI

InChI=1S/C16H13NO2/c1-19-17-15-10-6-5-9-13(15)14(11-18)16(17)12-7-3-2-4-8-12/h2-11H,1H3

InChI Key

BPVFSHVFYDLETP-UHFFFAOYSA-N

SMILES

CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O

Canonical SMILES

CON1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O

Other CAS RN

14960-63-5

solubility

2.4 [ug/mL]

Origin of Product

United States

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